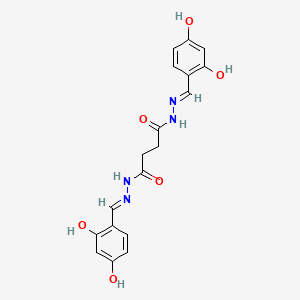
N'1,N'4-bis(2,4-dihydroxybenzylidene)succinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is a Schiff base ligand known for its ability to form complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).
Oxidation and Reduction: Can participate in redox reactions depending on the metal ions involved.
Substitution: The hydroxyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Complexation: Metal salts (e.g., CoCl2, NiCl2, CuCl2, ZnCl2) in ethanol or methanol solutions.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired reaction.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Formation of stable metal-ligand complexes with distinct geometries.
Substituted Derivatives: Depending on the substitution reaction, various derivatives can be formed.
科学的研究の応用
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its hydroxyl and imine groups, which can then participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
類似化合物との比較
Similar Compounds
- N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide
- N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide
- N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide
Uniqueness
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is unique due to its specific hydroxyl group positions, which influence its ability to form hydrogen bonds and interact with metal ions. This structural feature can lead to distinct properties and applications compared to its analogs.
特性
分子式 |
C18H18N4O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O6/c23-13-3-1-11(15(25)7-13)9-19-21-17(27)5-6-18(28)22-20-10-12-2-4-14(24)8-16(12)26/h1-4,7-10,23-26H,5-6H2,(H,21,27)(H,22,28)/b19-9+,20-10+ |
InChIキー |
QFKKKJBROSRVFG-LQGKIZFRSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
正規SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



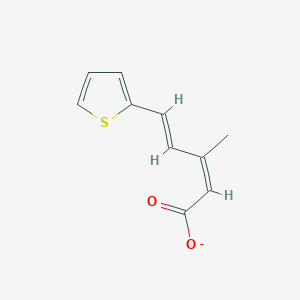
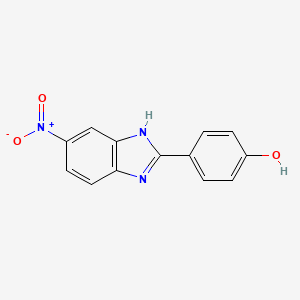
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
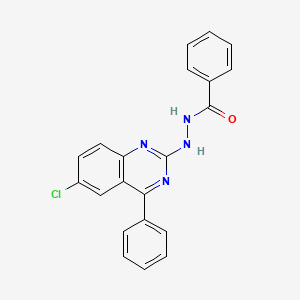

![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
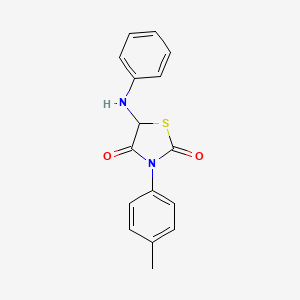
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
